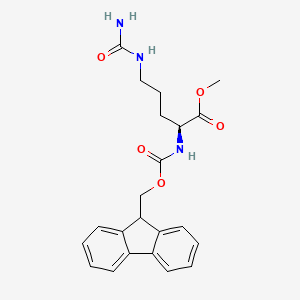

Fmoc-Cit-OMe

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Fmoc-Cit-OMe” is a compound used in peptide synthesis . The “Fmoc” part stands for fluorenylmethyloxycarbonyl, a protective group used in peptide synthesis. The “Cit” refers to citrulline, an amino acid, and “OMe” denotes a methoxy group .

Synthesis Analysis

Fmoc-based peptide synthesis is a widely used method for peptide synthesis . The process involves multiple steps: deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . The Fmoc group is rapidly removed by base, with piperidine often preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Chemical Reactions Analysis

The chemical reactivity of Fmoc-based compounds is well-studied . Frontier molecular orbitals (FMOs) pinpoint the locality of chemical bonds that are chemically reactive because of the associated orbital energies . The Fmoc group is rapidly removed by base, with piperidine often preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Applications De Recherche Scientifique

- Les PHG peuvent être utilisés dans les systèmes d'administration de médicaments, les outils de diagnostic pour l'imagerie et le génie tissulaire .

Hydrogels à base de peptides pour les applications biomédicales

Échafaudage de génie tissulaire

En résumé, les dérivés de Fmoc-Cit-OMe offrent des possibilités intéressantes dans le génie tissulaire, la bioimpression et l'administration de médicaments. Leur comportement d'auto-assemblage, leur capacité de réglage et leur biocompatibilité en font des outils précieux pour faire progresser la recherche biomédicale . N'hésitez pas à nous contacter si vous avez besoin de plus de détails ou d'applications supplémentaires !

Orientations Futures

The use of Fmoc-based peptide synthesis, such as with Fmoc-Cit-OMe, continues to be a vital area of research. The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . Improvements are being continually reported for peptide quality, synthesis time, and novel synthetic targets . Furthermore, the development of DNA-encoded chemical libraries (DECLs) of peptides is an emerging field that could further enhance the capabilities of Fmoc-based peptide synthesis .

Mécanisme D'action

Target of Action

Fmoc-Cit-OMe, also known as Nα-Fmoc-L-citrulline , is primarily used in the field of peptide synthesis . Its primary targets are the amino groups present in peptide chains. The Fmoc group acts as a protective group for these amino groups during the synthesis process .

Mode of Action

The Fmoc group in this compound interacts with the amino groups in peptide chains by forming a carbamate linkage . This protects the amino groups from unwanted reactions during the peptide synthesis process. The Fmoc group can be selectively removed when required, allowing for the continuation of the peptide chain .

Biochemical Pathways

This compound plays a crucial role in the Fmoc solid-phase peptide synthesis (SPPS) pathway . In this pathway, the Fmoc group provides temporary protection to the amino groups, allowing for the sequential addition of amino acids to the peptide chain. The Fmoc group is removed when the next amino acid needs to be added, and this cycle continues until the desired peptide sequence is achieved.

Result of Action

The result of this compound’s action is the successful synthesis of peptide chains with the desired sequence. By protecting the amino groups during synthesis, this compound ensures that peptide bonds are formed at the correct locations, leading to the accurate assembly of the peptide .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the reaction temperature can affect the efficiency of Fmoc deprotection and coupling reactions. Additionally, the presence of impurities can interfere with the peptide synthesis process. Therefore, it is crucial to maintain optimal reaction conditions and use high-purity reagents to ensure the effective action of this compound .

Analyse Biochimique

Biochemical Properties

Fmoc-Cit-OMe plays a significant role in biochemical reactions, particularly in the synthesis of peptides . The Fmoc group promotes the association of building blocks due to its inherent hydrophobicity and aromaticity . This property is crucial in the self-assembly of functional molecules, including Fmoc-modified individual amino acids, di-, tri-, tetra-, and pentapeptides .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis. The Fmoc group’s hydrophobicity and aromaticity can influence cell function by promoting the assembly of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the selective protection and deprotection of the amino group during peptide synthesis . The Fmoc group is labile to bases, particularly secondary amines, which allows for its removal during peptide synthesis . This process enables the stepwise addition of amino acids, contributing to the synthesis of complex peptides .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely related to its role in peptide synthesis. The Fmoc group allows for rapid and efficient synthesis of peptides, including those of significant size and complexity . The Fmoc group does possess disadvantageous properties, such as sensitivity to moisture and heat .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role in peptide synthesis. The Fmoc group can be removed under basic conditions, allowing for the addition of other amino acids in the peptide chain .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely determined by its role in peptide synthesis. The Fmoc group’s hydrophobicity and aromaticity can influence its distribution within the cell, promoting the assembly of peptides .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its role in peptide synthesis. As the Fmoc group promotes the assembly of peptides, this compound may be localized to regions of the cell where peptide synthesis occurs .

Propriétés

IUPAC Name |

methyl (2S)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5/c1-29-20(26)19(11-6-12-24-21(23)27)25-22(28)30-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,25,28)(H3,23,24,27)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUDAIIEDFQCCQ-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCNC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCNC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2403510.png)

![9-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2403515.png)

![N-(cyanomethyl)-2-({2,3'-difluoro-[1,1'-biphenyl]-4-yl}amino)acetamide](/img/structure/B2403516.png)

![(2E)-3-[5-(2,4,5-trichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2403517.png)

![7-(2,5-Dimethoxyphenyl)-3-{[(3-methylphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2403521.png)

![[2-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2403526.png)